Magnoflorine iodide

描述

- 它自然分布于多种植物中,包括菖蒲,并因其药理性质而受到研究 .

- 该化合物因其抗炎、抗真菌、抗氧化和抗糖尿病作用而引起人们的兴趣。

- 现在,让我们探讨其制备方法和工业生产。

(+)-碘化马兜铃碱: 属于季铵苄基异喹啉类生物碱(BIA)类。

准备方法

合成路线: 虽然天然来源提供(+)-碘化马兜铃碱,但合成方法也被采用。

反应条件:

工业生产:

化学反应分析

反应类型:

常用试剂和条件:

主要产物:

科学研究应用

Anticancer Properties

Mechanism of Action

Magnoflorine iodide has demonstrated promising anticancer effects across various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in aggressive cancer types such as lung (NCI-H1299) and breast (MDA-MB-468) cancers. For instance, one study reported that Magnoflorine significantly reduced the viability of these cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations .

Case Studies

- Ovarian Cancer : Magnoflorine enhances the sensitivity of ovarian cancer cells to cisplatin, a common chemotherapy drug. It was observed to inhibit protective autophagy mechanisms that cancer cells often use to resist treatment .

- Lung Cancer : In NCI-H1299 lung cancer cells, Magnoflorine treatment led to a significant increase in apoptotic markers while decreasing anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

Therapeutic Mechanisms

this compound exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby ameliorating conditions characterized by chronic inflammation .

Research Findings

- Diabetic Nephropathy : In animal models, Magnoflorine effectively reduced renal inflammation and fibrosis induced by high glucose levels. This was attributed to its ability to inhibit lysine-specific demethylase 3A (KDM3A), which plays a role in inflammatory responses .

- Acute Lung Injury : In experiments involving lipopolysaccharide (LPS)-induced acute lung injury, treatment with Magnoflorine significantly mitigated lung tissue damage and inflammation markers .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage in neuronal cells .

Case Study

A recent study developed Magnoflorine-loaded chitosan-collagen nanocapsules aimed at enhancing its delivery across the blood-brain barrier. The encapsulated form showed improved antioxidative efficacy, suggesting potential applications in treating neurodegenerative diseases .

Neuroprotective Effects

Magnoflorine's neuroprotective capabilities are particularly relevant given the increasing prevalence of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for therapies targeting conditions like Alzheimer's disease.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against lung and ovarian cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Mitigates renal inflammation in diabetic models |

| Antioxidant | Scavenges free radicals | Enhances neuronal protection in oxidative stress |

| Neuroprotective | Potential for treating neurodegenerative diseases | Improved delivery via nanocapsules |

作用机制

靶点和途径:

相似化合物的比较

类似化合物:

生物活性

Magnoflorine iodide is a quaternary aporphine alkaloid derived from various plant sources, notably Berberis cretica. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This article explores these activities in detail, supported by data tables and case studies from recent research.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown efficacy against several cancer cell lines, including lung (NCI-H1299), breast (MDA-MB-468), glioma (T98G), and rhabdomyosarcoma (TE671) cells.

Case Study: Anticancer Mechanisms

A study conducted by researchers utilized MTT and BrdU assays to assess cell viability and proliferation after treatment with this compound. The findings indicated that:

- Cell Viability : this compound significantly reduced cell viability in a dose-dependent manner.

- Induction of Apoptosis : Flow cytometry analysis demonstrated that this compound induced apoptosis in cancer cells.

- Cell Cycle Arrest : The compound caused cell cycle arrest in the S/G2 phases, further inhibiting cancer cell proliferation .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| NCI-H1299 (Lung) | 10 | Induces apoptosis, cell cycle arrest |

| MDA-MB-468 (Breast) | 8 | Induces apoptosis, inhibits proliferation |

| T98G (Glioma) | 7 | Induces apoptosis |

| TE671 (Rhabdomyosarcoma) | 9 | Cell cycle arrest |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research has shown that it can modulate inflammatory responses in various models.

Case Study: In Vivo Anti-inflammatory Effects

In a rat model of diabetic nephropathy, this compound was found to:

- Reduce Inflammation : Histopathological analysis indicated a decrease in inflammatory markers.

- Fibrosis Suppression : The compound effectively suppressed fibrosis in renal tissues .

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Control Group | Magnoflorine Group |

|---|---|---|

| Inflammatory Markers | High | Significantly Reduced |

| Fibrosis Score | Moderate | Low |

3. Antioxidant Activity

The antioxidant properties of this compound have been investigated extensively. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study on neuroblastoma SH-SY5Y cells demonstrated that:

- Oxidative Stress Reduction : this compound exhibited an IC50 value of <25 µg/mL for antioxidant activity.

- Neuroprotection : It protected neuronal cells from oxidative damage without significant cytotoxicity .

Table 3: Antioxidant Activity of this compound

| Treatment | IC50 (µg/mL) | Effect on SH-SY5Y Cells |

|---|---|---|

| Magnoflorine | <25 | Significant protection against oxidative stress |

4. Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies indicate that it has favorable absorption characteristics.

Key Findings

属性

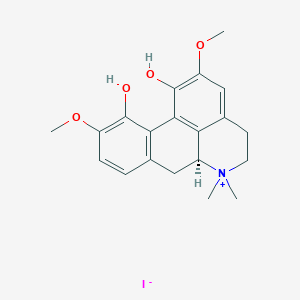

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195420 | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-43-4 | |

| Record name | Magnoflorine, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNOFLORINE IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。